N-(2-methoxyethyl)-4-nitrobenzenesulfonamide
Overview
Description
N-(2-methoxyethyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a nitro group and a methoxyethyl group attached to a benzene ring, which is further connected to a sulfonamide group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-nitrobenzenesulfonamide typically involves the nitration of a suitable benzene derivative followed by sulfonation and subsequent substitution reactions. One common method includes the following steps:
Nitration: The starting material, such as 4-nitroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Substitution: Finally, the sulfonated product is reacted with 2-methoxyethylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various sulfonamide derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby disrupting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(2-ethoxyethyl)-4-nitrobenzenesulfonamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
N-(2-methoxyethyl)-4-nitrobenzenesulfonamide: Similar structure but with different substituents on the benzene ring.
Uniqueness
This compound is unique due to the presence of both a nitro group and a methoxyethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-16-7-6-10-17(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,10H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAFPGCLWAAVDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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